molecular formula C17H26N2O3 B2548355 1-(2-Methoxyethyl)-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea CAS No. 1207018-64-1

1-(2-Methoxyethyl)-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea

Cat. No.: B2548355
CAS No.: 1207018-64-1
M. Wt: 306.406
InChI Key: QZTJSZZYLOXKMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methoxyethyl)-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea is a synthetic organic compound designed for advanced chemical and pharmacological research. Its molecular architecture, featuring a urea core substituted with a 2-methoxyethyl group and a cyclopentyl unit linked to a 4-methoxyphenyl ring, places it within a class of molecules investigated for their potential to modulate biological protein kinases . Urea derivatives with similar structural components, such as the 2-methoxyethyl moiety, have been identified as potent and selective inhibitors of tropomyosin receptor kinases (Trk) . This suggests potential research applications for this compound in studying TrkA kinase signaling pathways, which are critically involved in pain sensation, neurogenesis, and certain oncology targets . The presence of the lipophilic cyclopentyl and aryl groups may enhance binding affinity to hydrophobic enzyme pockets, a common feature in the design of small molecule inhibitors. Researchers can utilize this compound as a chemical tool to probe cellular mechanisms, investigate signal transduction cascades, and explore structure-activity relationships (SAR) in the development of novel therapeutic agents. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[[1-(4-methoxyphenyl)cyclopentyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-21-12-11-18-16(20)19-13-17(9-3-4-10-17)14-5-7-15(22-2)8-6-14/h5-8H,3-4,9-13H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZTJSZZYLOXKMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1(CCCC1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation for Cyclopentyl Intermediate

The cyclopentyl backbone is synthesized via Friedel-Crafts alkylation of anisole (4-methoxyphenyl ether) using cyclopentyl bromide under Lewis acid catalysis (AlCl₃ or FeCl₃).

Reaction Scheme:
$$
\text{4-Methoxyphenyl} + \text{Cyclopentyl bromide} \xrightarrow{\text{AlCl}_3, \text{DCM}} \text{1-(4-Methoxyphenyl)cyclopentane}
$$

Key Conditions:

  • Solvent: Dichloromethane (DCM) at 0–5°C.
  • Yield: ~65–70% (estimated from analogous reactions in US9365494B2).

Bromination at the Cyclopentyl Methyl Position

The methylamine precursor is introduced via radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN):

$$
\text{1-(4-Methoxyphenyl)cyclopentane} \xrightarrow{\text{NBS, AIBN, CCl}_4} \text{(1-(4-Methoxyphenyl)cyclopentyl)methyl bromide}
$$

Optimization Note:

  • Light exclusion and inert atmosphere (N₂/Ar) prevent polybromination.

Gabriel Synthesis for Amine Formation

The bromide is converted to the primary amine via Gabriel synthesis :

  • Reaction with potassium phthalimide in DMF (120°C, 6 h).
  • Hydrazinolysis (NH₂NH₂, ethanol, reflux) to release the amine.

$$
\text{(1-(4-Methoxyphenyl)cyclopentyl)methyl bromide} \xrightarrow{\text{K-phthalimide}} \text{Phthalimide intermediate} \xrightarrow{\text{NH}2\text{NH}2} \text{(1-(4-Methoxyphenyl)cyclopentyl)methylamine}
$$

Yield: ~50–60% (based on WO2013091011A1).

Synthesis of 2-Methoxyethylamine

While commercially available, 2-methoxyethylamine can be synthesized via reductive amination of 2-methoxyacetaldehyde with ammonium acetate and sodium cyanoborohydride:

$$
\text{CH}3\text{OCH}2\text{CHO} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{CH}3\text{OCH}2\text{CH}2\text{NH}2
$$

Purity Control:

  • Distillation (bp 98–100°C) removes unreacted aldehyde.

Urea Formation Strategies

Phosgene-Free Approach Using Triphosgene

A safer alternative to phosgene involves triphosgene (bis(trichloromethyl) carbonate) in dichloromethane:

  • Generation of Isocyanate Intermediate:
    $$
    \text{(1-(4-Methoxyphenyl)cyclopentyl)methylamine} + \text{Cl}3\text{C-O-C(O)-O-CCl}3 \rightarrow \text{Isocyanate intermediate}
    $$

  • Coupling with 2-Methoxyethylamine:
    $$
    \text{Isocyanate intermediate} + \text{CH}3\text{OCH}2\text{CH}2\text{NH}2 \rightarrow \text{Target Urea}
    $$

Conditions:

  • Temperature: 0°C → room temperature (prevents decomposition).
  • Base: Triethylamine (neutralizes HCl byproduct).

Carbonyldiimidazole (CDI)-Mediated Coupling

CDI activates one amine as an imidazole carbamate, which then reacts with the second amine:

$$
\text{(1-(4-Methoxyphenyl)cyclopentyl)methylamine} + \text{CDI} \rightarrow \text{Imidazole carbamate} \xrightarrow{\text{2-Methoxyethylamine}} \text{Target Urea}
$$

Advantages:

  • Mild conditions (room temperature, THF solvent).
  • No gaseous byproducts.

Purification and Characterization

Chromatographic Purification

  • Normal-phase silica gel chromatography (hexane:ethyl acetate gradient) removes unreacted amines and side products.
  • HPLC (C18 column, acetonitrile/water) for analytical validation.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 6.8–7.2 (4H, aromatic), δ 3.8 (s, OCH₃), δ 3.4 (t, -OCH₂CH₂-).
  • MS (ESI+): m/z 307.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Reagent Yield (%) Purity (%) Key Advantage
Triphosgene Triphosgene 68 95 Scalability
CDI-Mediated CDI 72 97 Mild conditions
Phosgene Phosgene 75 90 High reactivity (obsolete)

Data extrapolated from US9365494B2 and WO2013091011A1.

Industrial-Scale Considerations

  • Cost Efficiency: Triphosgene ($120/kg) vs. CDI ($450/kg).
  • Safety: CDI preferred over phosgene derivatives.
  • Environmental Impact: DCM replaced with 2-MeTHF (biodegradable solvent) in recent protocols.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(2-Methoxyethyl)-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea

  • The 4-methoxyphenyl group is retained.
  • Synthesis: Synthesized via a carbamate intermediate (6) from aminophenyl pyrrole (5), with yields optimized by extended stirring (3 hours vs. 15 minutes) .
  • Inferred Properties : The pyrrole moiety may enhance binding to metalloenzymes or receptors with hydrophobic pockets.

1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (7n)

  • Key Features : Contains a chloro-trifluoromethylphenyl group (electron-withdrawing) and a pyridinylmethylthio group.
  • Inferred Properties : The CF₃ group increases lipophilicity and metabolic stability, while the thioether linker may improve membrane permeability. Likely designed for kinase inhibition .

Nevanimibe (1-(2,6-Diisopropylphenyl)-3-((1-(4-(dimethylamino)phenyl)cyclopentyl)methyl)urea)

  • Key Features: Diisopropylphenyl (bulky, lipophilic) and dimethylaminophenyl (basic, polar) substituents.
  • Inferred Properties: The dimethylamino group enhances solubility at physiological pH, while the cyclopentylmethyl group mimics the target compound’s rigidity. Potential applications in CNS disorders due to urea’s neurotransmitter-like properties .

1-(2-Chlorophenyl)-3-[(4-methoxytetrahydro-2H-thiopyran-4-yl)methyl]urea

  • Key Features : Thiopyran ring (sulfur-containing) and 2-chlorophenyl group.
  • Inferred Properties : The thiopyran introduces conformational flexibility and sulfur-mediated interactions (e.g., with cysteine residues). Chlorine enhances halogen bonding .

Physicochemical and Pharmacokinetic Comparisons

Compound Key Substituents LogP* Solubility* Rigidity
Target Compound 2-Methoxyethyl, 4-methoxyphenylcyclopentyl ~2.5 Moderate High (cyclopentyl)
1-[2-(Pyrrole-2-carbonyl)phenyl]urea Pyrrole-2-carbonyl ~3.0 Low Moderate
Compound 7n CF₃, pyridinylmethylthio ~4.2 Low Moderate
Nevanimibe Diisopropylphenyl, dimethylaminophenyl ~3.8 High High
Thiopyran Derivative Thiopyran, 2-chlorophenyl ~3.5 Moderate Low

*Estimated based on substituent contributions.

  • Target Compound : Moderate LogP balances lipophilicity and solubility. Methoxy groups enhance aqueous solubility compared to halogenated analogs.
  • Compound 7n : High LogP due to CF₃ and thioether groups; suitable for hydrophobic targets.
  • Nevanimibe: Improved solubility from dimethylamino group, favoring oral bioavailability .

Biological Activity

The compound 1-(2-Methoxyethyl)-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea is a urea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C17H25N2O3

This structure features a urea group linked to a cyclopentyl moiety substituted with a 4-methoxyphenyl group, which is significant for its biological interactions.

Research indicates that compounds with similar structures often exhibit various biological activities, including anti-inflammatory, analgesic, and potential anticancer effects. The urea moiety is known to interact with specific receptors and enzymes, influencing pathways related to inflammation and cellular signaling.

  • Anti-inflammatory Activity : Urea derivatives have been shown to inhibit pro-inflammatory cytokines. For instance, compounds in this class can reduce TNFα production in stimulated macrophages, suggesting a mechanism for mitigating inflammatory responses .
  • Enzyme Inhibition : Some studies have highlighted the ability of similar compounds to inhibit enzymes such as soluble epoxide hydrolase (sEH), which plays a role in regulating inflammatory processes. The inhibition of sEH has been linked to reduced pain and inflammation in various models .

Case Studies

Several studies have investigated the biological activity of structurally related compounds:

  • Study on Urea Derivatives : A study published in MDPI demonstrated that urea derivatives exhibited significant inhibitory effects against sEH, with IC50 values ranging from 16.2 to 50.2 nmol/L. These findings suggest that modifications in the urea structure can enhance bioavailability and potency against inflammatory pathways .
  • In Vivo Models : In animal models, urea derivatives have shown promising results in reducing inflammation and pain. For example, a derivative similar to the compound demonstrated efficacy in reducing cytokine levels in a zymosan-induced peritonitis model at a dose of 100 mg/kg .

Data Tables

Activity Type IC50 Value (nmol/L) Reference
sEH Inhibition16.2 - 50.2
TNFα Production InhibitionEC50 = 18 nM
Anti-inflammatory EfficacySignificant reduction at 100 mg/kg

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-Methoxyethyl)-3-((1-(4-methoxyphenyl)cyclopentyl)methyl)urea, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via urea-forming reactions, such as coupling substituted carbamates with amines. For example, phenyl carbamates (e.g., 4-chloro-3-(trifluoromethyl)phenyl carbamate) can react with aminophenol derivatives under reflux in acetonitrile with a catalytic base like DABCO (1,4-diazabicyclo[2.2.2]octane) . Optimization involves solvent selection (polar aprotic solvents like acetonitrile), temperature control (65–80°C), and stoichiometric ratios to minimize byproducts. Characterization via HPLC and NMR ensures purity .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this urea derivative?

  • Methodology :

  • X-ray crystallography provides unambiguous confirmation of molecular geometry, as demonstrated for structurally similar compounds like 1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carbonitrile (resolution to 0.035 Å R-factor) .
  • NMR (¹H, ¹³C, 2D-COSY) identifies methoxyethyl and cyclopentylmethyl substituents, with chemical shifts for urea NH protons typically appearing at δ 6.5–7.5 ppm .
  • FT-IR confirms the urea carbonyl stretch (~1640–1680 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can molecular docking studies (e.g., AutoDock4) predict the biological targets of this compound, particularly in anticancer research?

  • Methodology : AutoDock4 allows flexible sidechain docking to simulate ligand-receptor interactions. For urea derivatives, grid-based scoring evaluates binding affinity to kinases or proteases. For example:

  • Prepare the ligand (optimize 3D structure with OpenBabel, assign Gasteiger charges).
  • Define the receptor’s active site (e.g., ATP-binding pocket of EGFR kinase).
  • Run docking with Lamarckian genetic algorithm (population size: 150, evaluations: 2.5×10⁶). Validate results with cross-docking experiments and MD simulations .
    • Data Interpretation : Low binding energy (ΔG < −8 kcal/mol) suggests strong inhibition potential, as seen in pyridine-urea analogs targeting MCF-7 breast cancer cells .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Methodology :

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) and bioavailability. Urea derivatives often exhibit poor membrane permeability due to hydrogen-bonding capacity; consider prodrug strategies (e.g., esterification of methoxy groups) .
  • Dose-Response Analysis : Use Hill slopes to compare efficacy thresholds. Discrepancies may arise from off-target effects in complex in vivo systems.
  • Transcriptomic Profiling : RNA-seq of treated cells/tissues identifies differentially expressed pathways (e.g., apoptosis vs. pro-survival signals) .

Q. How do steric and electronic effects of the cyclopentylmethyl and methoxyethyl substituents influence reactivity in derivatization reactions?

  • Methodology :

  • Steric Effects : The cyclopentyl group hinders nucleophilic attack at the urea carbonyl, requiring bulky-base catalysts (e.g., DBU) for alkylation .
  • Electronic Effects : Methoxyethyl’s electron-donating nature increases urea’s nucleophilicity, facilitating reactions with electrophiles (e.g., acyl chlorides). DFT calculations (B3LYP/6-31G*) quantify charge distribution and predict regioselectivity .
  • Experimental Validation : Compare reaction rates of analogs (e.g., replacing methoxy with chloro) in SNAr or Ullmann coupling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.